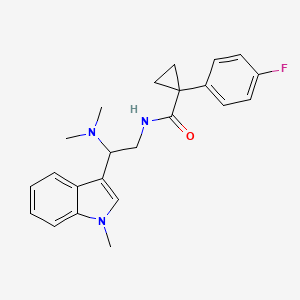
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H26FN3O and its molecular weight is 379.479. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study detailed the synthesis and evaluation of carboxamide derivatives for their cytotoxic properties. The compounds exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Notably, a single dose of the 2-(4-fluorophenyl) derivative demonstrated curative effects against colon 38 tumors in mice, highlighting its significant antitumor potential (Deady et al., 2005).
Antiallergy and Antimicrobial Activity
Research into N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives revealed their antiallergy activities. Although the derivatives exhibited activity in the passive foot anaphylaxis assay, they showed no activity in the guinea pig anaphylaxis assay at a specific dosage, suggesting a nuanced antiallergy profile (Walsh et al., 1990). Another study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, underscoring the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Imaging and Sensing Applications
A novel approach used 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This technique represents a significant advancement in noninvasively monitoring the progression of neurodegenerative diseases and evaluating treatment responses (Shoghi-Jadid et al., 2002).
Novel Synthetic Pathways and Chemical Analyses
Research into the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin revealed the potential of these compounds in mosquito larva control, indicating their utility in developing new insecticides (Taylor et al., 1998). Another study focused on quantitating N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in plasma using high-performance liquid chromatography, showcasing the importance of analytical methods in assessing pharmacokinetics and therapeutic efficacy of potential antitumor agents (Young et al., 1990).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-26(2)21(19-15-27(3)20-7-5-4-6-18(19)20)14-25-22(28)23(12-13-23)16-8-10-17(24)11-9-16/h4-11,15,21H,12-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVMLAYIZSJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

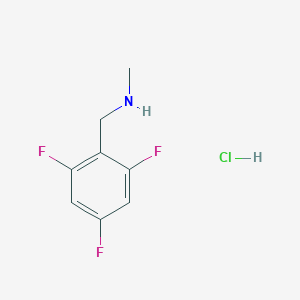
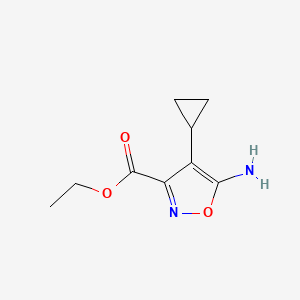
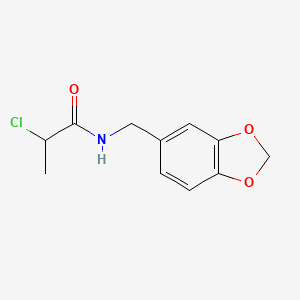
![3-(furan-2-ylmethyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845843.png)
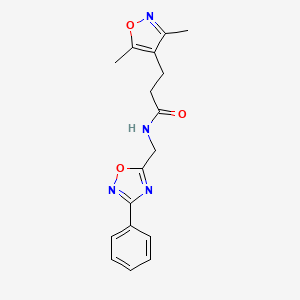
![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2845846.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione](/img/structure/B2845849.png)
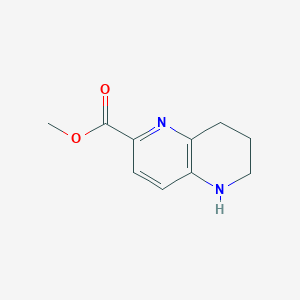
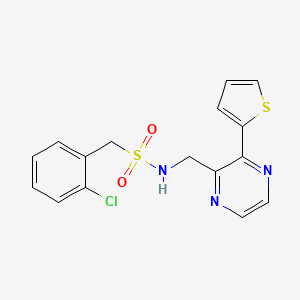


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
